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molecular formula C10H6BrF B577115 3-Bromo-1-fluoronaphthalene CAS No. 13772-59-3

3-Bromo-1-fluoronaphthalene

Cat. No. B577115
M. Wt: 225.06
InChI Key: JYZPGEKVRNVONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09048437B2

Procedure details

A three-necked 250 mL flask fitted with two dropping funnels, magnetic stirring bar, and low-temperature thermometer was charged with 2-bromo-4fluoronaphthalene (10.9 g, 48.3 mmol) under nitrogen. Dry THF (100 mL) was added, and the solution was cooled to −78° C. To this solution was added n-butyllithium (33.2 mL of a 1.6 M solution, 53.1 mmol) dropwise through the first dropping funnel. The solution was stirred at −78° C. for 2 h whereupon trimethyl borate (6.0 g, 57.9 mmol) dissolved in 10 mL of dry THF was added dropwise through the second dropping funnel. The solution was allowed to warm to room temperature overnight. The reaction was quenched with dilute HCl (20%, 70 mL), and the reaction mixture was concentrated at 30° C. to 50% of its original volume by rotary evaporation and poured into H2O. The resulted biphasic solution was extracted with ethyl acetate (2×100 mL). The organic phases solution were washed twice with H2O and concentrated by rotary evaporation. The crude 4-fluoronaphthalen-1-ylboronic acid product was collected as a white solid powder by filtration and washed with hexane several times to remove impurity. It was dried at 20° C. under vacuum and used without further purification. It gave a white solid product in 78% yield (7.04 g, 37.7 mmol).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([F:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[F:12][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([B:18]([OH:21])[OH:19])=[CH:2][CH:11]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C(=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked 250 mL flask fitted with two dropping funnels, magnetic stirring bar, and low-temperature thermometer
ADDITION
Type
ADDITION
Details
was added dropwise through the
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dilute HCl (20%, 70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated at 30° C. to 50% of its original volume by rotary evaporation
ADDITION
Type
ADDITION
Details
poured into H2O
EXTRACTION
Type
EXTRACTION
Details
The resulted biphasic solution was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The organic phases solution were washed twice with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
FILTRATION
Type
FILTRATION
Details
The crude 4-fluoronaphthalen-1-ylboronic acid product was collected as a white solid powder by filtration
WASH
Type
WASH
Details
washed with hexane several times
CUSTOM
Type
CUSTOM
Details
to remove impurity
CUSTOM
Type
CUSTOM
Details
It was dried at 20° C. under vacuum
CUSTOM
Type
CUSTOM
Details
used without further purification
CUSTOM
Type
CUSTOM
Details
It gave a white solid product in 78% yield (7.04 g, 37.7 mmol)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C2=CC=CC=C12)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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